molecular formula C32H42N4O8 B2444856 Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate CAS No. 1788054-73-8

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate

Cat. No. B2444856
M. Wt: 610.708
InChI Key: YPXBEQGVVHOQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate” is a chemical compound with the molecular formula C32H42N4O8 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for this compound is 1S/2C15H20N2O2.C2H2O4/c218-14(19-9-13-5-2-1-3-6-13)17-11-15(12-17)7-4-8-16-10-15;3-1(4)2(5)6/h21-3,5-6,16H,4,7-12H2;(H,3,4)(H,5,6) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The molecular weight of “Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate” is 610.708. Unfortunately, the search results do not provide additional physical and chemical properties. For comprehensive property data, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or contact the supplier directly .

Scientific Research Applications

Synthesis and Structural Analysis

  • Spiro heterocyclization techniques involving 4,5-diaroyl-1H-pyrrole-2,3-diones and acyclic enamines have been explored to yield various diazaspiro nonane derivatives, demonstrating the compound's role in complex chemical syntheses and structural diversity (Silaichev et al., 2013).
  • Advanced synthetic methodologies have improved the efficiency and yield of diazaspiro[4.4] nonane, highlighting its significance in the development of novel synthetic routes and potential applications in material science (Ji Zhiqin, 2004).

Pharmacological Potential

  • Benzothiazinone derivatives containing a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety exhibit exceptional in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, suggesting potential as new antitubercular agents (Wang et al., 2020).
  • The structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones has been investigated for their anticonvulsant activity, providing insights into designing new anticonvulsant agents (Lazić et al., 2017).

Supramolecular Chemistry

  • The study of cyclohexane-5-spirohydantoin derivatives has revealed their role in forming supramolecular arrangements, indicating their utility in material science and nanotechnology (Graus et al., 2010).

Safety And Hazards

The safety data sheet (SDS) for “Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate” suggests that any clothing contaminated by the product should be immediately removed and that individuals should move out of the dangerous area . For more detailed safety and hazard information, it is recommended to refer to the compound’s SDS.

properties

IUPAC Name

benzyl 1,8-diazaspiro[3.5]nonane-8-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H20N2O2.C2H2O4/c2*18-14(19-11-13-5-2-1-3-6-13)17-10-4-7-15(12-17)8-9-16-15;3-1(4)2(5)6/h2*1-3,5-6,16H,4,7-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXBEQGVVHOQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN2)CN(C1)C(=O)OCC3=CC=CC=C3.C1CC2(CCN2)CN(C1)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate

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